molecular formula C17H17F3O3S B13413379 3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate

3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate

Cat. No.: B13413379
M. Wt: 358.4 g/mol
InChI Key: PGSYSJGPYHHXCV-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate typically involves the reaction of 3-(trifluoromethyl)phenylpropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the sulfonate group.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Compounds with reduced trifluoromethyl groups.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenylpropanal
  • 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

3-[3-(Trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate is unique due to the combination of its trifluoromethyl group and sulfonate ester, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H17F3O3S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H17F3O3S/c1-13-7-9-16(10-8-13)24(21,22)23-11-3-5-14-4-2-6-15(12-14)17(18,19)20/h2,4,6-10,12H,3,5,11H2,1H3

InChI Key

PGSYSJGPYHHXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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